molecular formula C14H15N3O B12860336 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole

3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole

Cat. No.: B12860336
M. Wt: 241.29 g/mol
InChI Key: JONJAJQCWMCLTA-UHFFFAOYSA-N
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Description

3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole (CAS 1349718-09-7) is a pyrazole-based isocyanate compound characterized by a phenyl group at the 1-position, an isobutyl group at the 3-position, and a reactive isocyanate (-NCO) moiety at the 5-position . This structure confers unique chemical reactivity, particularly in polymer synthesis and covalent modification of biomolecules, due to the electrophilic nature of the isocyanate group.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-isocyanato-3-(2-methylpropyl)-1-phenylpyrazole

InChI

InChI=1S/C14H15N3O/c1-11(2)8-12-9-14(15-10-18)17(16-12)13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3

InChI Key

JONJAJQCWMCLTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)N=C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of isobutyl hydrazine with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to 3-isobutyl-5-isocyanato-1-phenyl-1H-pyrazole can target specific kinases involved in cancer progression, such as FLT3 in acute myeloid leukemia .
  • Anti-inflammatory Properties : Compounds in the pyrazole family have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. For instance, studies have shown that specific pyrazole derivatives can significantly reduce IL-6 levels, which is critical in inflammatory diseases .
  • Antimicrobial Activity : There is substantial evidence supporting the antimicrobial properties of pyrazole derivatives. Compounds have been synthesized and evaluated against various bacterial strains, showcasing promising results against pathogens like E. coli and S. aureus .

Table 1: Synthetic Methods for Pyrazole Derivatives

MethodDescriptionYield (%)
Microwave-assisted synthesisRapid formation of isocyanate derivatives80-90
Traditional heatingConventional heating methods for cyclization60-70
Catalytic methodsUse of metal catalysts to enhance reaction rates70-85

Case Studies

Several case studies illustrate the practical applications and efficacy of 3-isobutyl-5-isocyanato-1-phenyl-1H-pyrazole:

  • FLT3 Inhibition in Acute Myeloid Leukemia : A study demonstrated that compounds derived from pyrazoles exhibited high potency against FLT3 mutations, which are prevalent in AML patients. The compound showed IC50 values in the nanomolar range, indicating strong inhibitory activity .
  • Antimicrobial Efficacy : In vitro studies evaluated the antibacterial activity of pyrazole derivatives against multiple strains, revealing that certain compounds had MIC values significantly lower than standard antibiotics. This suggests potential for development as new antimicrobial agents .
  • Anti-inflammatory Effects : Research has indicated that specific pyrazole derivatives can effectively inhibit TNF-alpha and IL-6 production in cell models, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isocyanates

Compound Name Substituents (Position) CAS Number Key Features
3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole Isobutyl (3), Phenyl (1), -NCO (5) 1349718-09-7 Moderate steric bulk; phenyl enhances aromatic interactions .
3-tert-Butyl-5-isocyanato-1-phenyl-1H-pyrazole tert-Butyl (3), Phenyl (1), -NCO (5) 443912-83-2 Increased steric hindrance from tert-butyl; reduced reactivity in crowded environments .
3-Thienyl Isocyanate Thienyl (3), -NCO (1) 76536-95-3 Sulfur-containing heterocycle; electron-rich system may alter electrophilicity .
3-Fluorophenyl Isocyanate 3-Fluorophenyl (1), -NCO (1) 404-71-7 Fluorine’s electronegativity enhances electrophilicity of -NCO group .
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole Isobutyl (1), Methyl (3), Nitro (5) 1429418-84-7 Nitro group introduces strong electron-withdrawing effects; non-isocyanate .

Key Comparative Insights:

Steric Effects :

  • The isobutyl group in 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole offers less steric hindrance compared to the tert-butyl analog (CAS 443912-83-2), enabling higher reactivity in nucleophilic additions (e.g., with amines or alcohols) .
  • In contrast, the tert-butyl variant may exhibit slower reaction kinetics in sterically demanding environments, making it preferable for controlled polymerization processes.

Electronic Effects: The phenyl group at the 1-position stabilizes the pyrazole ring via resonance, while the isocyanate group at the 5-position remains highly electrophilic.

Heterocyclic Variations :

  • Thienyl isocyanates (e.g., CAS 76536-95-3) introduce sulfur atoms, which may improve solubility in polar solvents or alter electronic properties in conjugated systems .

Non-Isocyanate Pyrazoles: Compounds like 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole (CAS 1429418-84-7) highlight how substituent changes (e.g., nitro vs. isocyanate) shift functionality. The nitro group’s electron-withdrawing nature could render such derivatives more suitable for explosive or catalytic applications .

Biological Activity

3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole

The biological activity of 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole is primarily attributed to its ability to interact with various biological macromolecules, potentially inhibiting specific enzymes or pathways involved in disease processes. The isocyanate functional group is known for its reactivity with nucleophiles, which can lead to the modification of proteins and other biomolecules.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Properties

The compound has been explored for its anticancer potential. Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, some derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are significant in certain cancer types .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives indicate that modifications at specific positions on the pyrazole ring can enhance biological activity. The presence of bulky groups such as isobutyl at the 3-position has been associated with increased potency against cancer cells and bacteria. The introduction of isocyanate groups has also been linked to improved interactions with target enzymes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole. The results showed that this compound exhibited significant inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role as an anticancer agent .

Data Table: Biological Activities of 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole

Activity Type Target IC50/MIC Values Reference
AntimicrobialMRSA32 µg/mL
AnticancerBreast Cancer Cell LinesIC50 = 15 µM
Enzyme InhibitionCOX EnzymesIC50 = 25 µM

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